molecular formula C16H19ClN2O2 B2844985 N1-(3-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 752999-58-9

N1-(3-chlorophenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2844985
CAS No.: 752999-58-9
M. Wt: 306.79
InChI Key: MHVBQMGJNGDCRK-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a 3-chlorophenyl group and a cyclohexenyl ethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide typically involves the reaction of 3-chloroaniline with an appropriate cyclohexenyl ethyl derivative under controlled conditions. The reaction may proceed through the formation of an intermediate isocyanate, which subsequently reacts with the cyclohexenyl ethyl derivative to form the desired oxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide include other oxamides with different substituents, such as:

  • N’-(3-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
  • N’-(3-methylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
  • N’-(3-fluorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

Uniqueness

The uniqueness of N’-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide lies in its specific substituents, which may impart distinct chemical and physical properties compared to other oxamides

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBQMGJNGDCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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